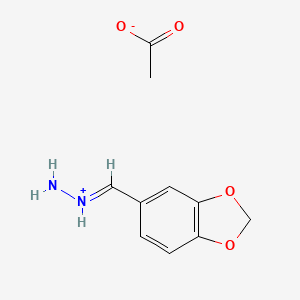
1,3-benzodioxole-5-carbaldehyde hydrazone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxole-5-carbaldehyde hydrazone acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazone derivative of 1,3-benzodioxole, which is a heterocyclic compound that contains a benzene ring fused with a dioxole ring. The acetate group in the hydrazone derivative enhances its solubility in polar solvents, making it a suitable compound for various applications.
Mécanisme D'action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes exhibit unique properties that make them suitable for various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate. However, studies have shown that its metal complexes exhibit antibacterial, antifungal, and anticancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde hydrazone acetate in lab experiments is its solubility in polar solvents. This makes it easy to dissolve and work with in the lab. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its behavior in different experimental conditions.
Orientations Futures
1,3-benzodioxole-5-carbaldehyde hydrazone acetate has potential applications in various fields, and there are several future directions that can be explored. One direction is to study its metal complexes for their potential applications in catalysis, sensing, and medicinal chemistry. Another direction is to investigate its antibacterial, antifungal, and anticancer activities and develop it into a potential drug candidate. Additionally, its mechanism of action can be further studied to gain a better understanding of its behavior in different experimental conditions.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxole-5-carbaldehyde hydrazone acetate involves the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
1,3-benzodioxole-5-carbaldehyde hydrazone acetate has been extensively studied for its potential applications in various fields. It has been used as a ligand in coordination chemistry to form metal complexes that exhibit interesting properties. These metal complexes have been studied for their potential applications in catalysis, sensing, and medicinal chemistry.
Propriétés
IUPAC Name |
(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.C2H4O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7;1-2(3)4/h1-4H,5,9H2;1H3,(H,3,4)/b10-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMYEWWXMYRBNS-FCVRUTMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)C=[NH+]N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].C1OC2=C(O1)C=C(C=C2)/C=[NH+]/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-amino(1,3-benzodioxol-5-ylmethylidene)azanium;acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)

![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)
![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![3-(1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B5972750.png)